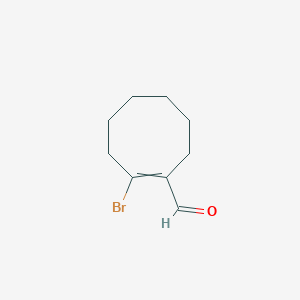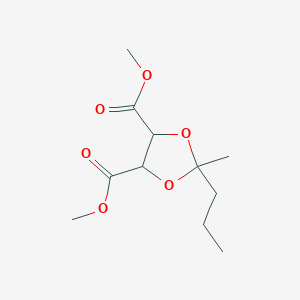
Ethyl 6-chloro-4-morpholinonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-4-morpholinonicotinate is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a morpholine ring attached to a nicotinate moiety, with a chlorine atom at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-chloro-4-morpholinonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates with various functional groups.
Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Aminated derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 6-chloro-4-morpholinonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 6-chloro-4-morpholinonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the nicotinate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom at the 6th position can enhance the binding affinity and specificity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
Ethyl 6-chloro-4-morpholinonicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloronicotinate: Lacks the morpholine ring, making it less versatile in biological applications.
6-Chloro-4-morpholinonicotinic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Ethyl 4-morpholinonicotinate: Lacks the chlorine atom, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its combination of the morpholine ring and the chlorine-substituted nicotinate moiety, which provides a balance of reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
ethyl 6-chloro-4-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-18-12(16)9-8-14-11(13)7-10(9)15-3-5-17-6-4-15/h7-8H,2-6H2,1H3 |
Clé InChI |
LBNIOZLCQOMRQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C=C1N2CCOCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)


![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)

![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)





![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)
